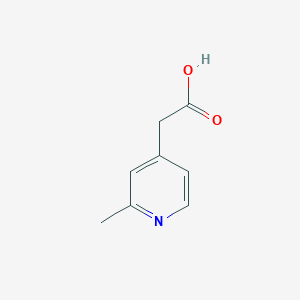

4-Pyridineacetic acid, 2-methyl-

Description

Contextualizing Pyridineacetic Acid Derivatives in Organic Chemistry

Pyridine (B92270), a heterocyclic organic compound with the chemical formula C5H5N, serves as a fundamental building block in organic chemistry. youtube.com Its derivatives, characterized by the replacement of one or more hydrogen atoms with other functional groups, exhibit a wide range of chemical properties and applications. Pyridineacetic acids, a subset of these derivatives, are characterized by an acetic acid group attached to the pyridine ring. These compounds, including isomers like 2-pyridineacetic acid, 3-pyridineacetic acid, and 4-pyridineacetic acid, are recognized for their roles as metabolites and as intermediates in the synthesis of more complex molecules. nih.govnih.govnih.gov The position of the acetic acid group on the pyridine ring significantly influences the compound's electronic properties and reactivity.

Significance of Methyl-Substituted Pyridine Structures in Diverse Chemical Domains

The introduction of a methyl group to the pyridine ring, creating what are known as methyl-substituted pyridines or picolines, further diversifies the chemical landscape. wisdomlib.org This substitution can enhance the basicity of the pyridine nitrogen and influence the steric and electronic environment of the molecule. acs.org These modifications are crucial in various applications, including catalysis, where substituted pyridines are valued for their strong basicity and low volatility. wisdomlib.org In the realm of materials science and coordination chemistry, methyl-substituted pyridines are integral to the design of ligands for metal complexes, impacting their stability and photochemical properties. nih.gov Research has shown that the strategic placement of methyl groups can facilitate specific chemical reactions and is a key strategy in the synthesis of targeted molecules. nih.gov

Overview of Research Trajectories for Methyl-Substituted Pyridineacetic Acids

The convergence of a methyl group and an acetic acid moiety on a pyridine ring, as seen in 4-Pyridineacetic acid, 2-methyl-, presents a molecule with multifaceted potential. Current research trajectories for such compounds are exploring their utility as building blocks in the synthesis of novel chemical entities. For instance, pyridylacetic acids have been employed in decarboxylative Michael-type addition reactions to create biologically interesting chromanone derivatives. nih.gov The presence of both the acidic carboxyl group and the basic pyridine nitrogen, along with the influence of the methyl substituent, makes these compounds attractive for developing new synthetic methodologies. Researchers are actively investigating their role in creating complex molecular architectures and as potential ligands in coordination chemistry.

Chemical and Physical Properties of 4-Pyridineacetic acid, 2-methyl-

| Property | Value |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.1626 g/mol cymitquimica.com |

| Synonyms | 2-Methyl-4-pyridineacetic acid, 2-(2-Methylpyridin-4-yl)acetic acid cymitquimica.com |

| CAS Number | 147028-79-3 cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-4-7(2-3-9-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQJGTAZJOXKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00608449 | |

| Record name | (2-Methylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147028-79-3 | |

| Record name | 2-Methyl-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147028-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylpyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00608449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 4 Pyridineacetic Acid, 2 Methyl and Analogues

Foundational Synthetic Approaches for Pyridineacetic Acid Scaffolds

The construction of the pyridineacetic acid core can be achieved through several established chemical routes. These methods often involve the modification of pre-existing pyridine (B92270) rings or the formation of the pyridine ring itself as a key step.

Multi-Step Chemical Reactions from Precursor Pyridine Derivatives

A common and versatile approach to synthesizing pyridineacetic acids involves multi-step reaction sequences starting from readily available pyridine derivatives. These syntheses often rely on classical organic reactions to build the acetic acid side chain onto the pyridine ring.

One general strategy involves the use of a methyl-substituted pyridine, such as a picoline, which can be halogenated at the methyl group followed by a cyanide displacement to introduce a cyanomethyl group. Subsequent hydrolysis of the nitrile furnishes the desired pyridineacetic acid.

Another approach involves the direct carboxylation of a lithiated pyridine derivative. For example, a halopyridine can be subjected to metal-halogen exchange to generate a pyridyllithium species, which can then react with carbon dioxide to yield a pyridinecarboxylic acid. Further synthetic manipulations may be required to extend the side chain to the desired acetic acid moiety.

The synthesis of polysubstituted pyridines can also be achieved through one-pot reactions involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org This method allows for the rapid construction of complex pyridine structures from simple starting materials like aldehydes and phosphorus ylides. organic-chemistry.org

Furthermore, pyridine N-oxides can serve as versatile intermediates. organic-chemistry.orgorgsyn.org Addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride (B1165640), can yield 2-substituted pyridines. organic-chemistry.org This approach offers a means to introduce functionality at the 2-position of the pyridine ring, which can then be further elaborated to the acetic acid side chain.

The following table summarizes some of the foundational multi-step approaches:

| Starting Material | Key Reactions | Product Type |

| Methylpyridine | Halogenation, Cyanation, Hydrolysis | Pyridineacetic acid |

| Halopyridine | Metal-Halogen Exchange, Carboxylation | Pyridinecarboxylic acid |

| Aldehydes, Phosphorus Ylides | Wittig, Staudinger, Aza-Wittig, Electrocyclization | Polysubstituted Pyridines |

| Pyridine N-oxide | Grignard Addition, Acetic Anhydride | 2-Substituted Pyridines |

Decarboxylative Michael-Type Addition Strategies with Pyridylacetic Acids

More recent advancements in synthetic methodology have focused on the use of pyridylacetic acids themselves as pronucleophiles in decarboxylative Michael-type addition reactions. This strategy is particularly powerful as the carboxylic acid group serves a dual role: it activates the molecule for reaction and is then removed in a traceless manner. rsc.orgnih.gov

This approach often relies on the in-situ generation of a nucleophilic species from the pyridylacetic acid through decarboxylation, which then adds to a Michael acceptor. rsc.org This method provides a direct way to form new carbon-carbon bonds at the position previously occupied by the carboxylic acid group.

Brønsted base catalysis plays a crucial role in facilitating decarboxylative Michael additions. nih.govyoutube.com The base promotes the initial decarboxylation of the pyridylacetic acid to generate a reactive carbanion or enolate equivalent. This nucleophilic intermediate then undergoes a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov

The choice of the Brønsted base is critical for the success of the reaction. Common bases used include organic amines such as N-methylmorpholine and DABCO. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. nih.gov A study on the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids demonstrated the effectiveness of this approach, providing biologically relevant hybrid molecules in good yields. nih.gov

The general mechanism involves the deprotonation of the carboxylic acid by the Brønsted base, followed by decarboxylation to form a pyridylmethyl anion. This anion then acts as the nucleophile in the Michael addition.

A significant advancement in this area is the development of enantioselective versions of the decarboxylative Michael addition. rsc.orgrsc.org By employing chiral catalysts, it is possible to control the stereochemistry of the newly formed stereocenter. Chiral aminocatalysts, for example, can be used to activate α,β-unsaturated aldehydes towards reaction with pyridylacetic acids through the formation of a chiral iminium ion. rsc.org This approach has been shown to provide adducts with excellent enantiocontrol. rsc.org

Researchers have demonstrated that 2-pyridylacetic acids and related heteroaromatic systems can serve as valuable building blocks for the asymmetric synthesis of enantiomerically enriched pyridine derivatives. rsc.orgrsc.org The reaction proceeds readily with both aliphatic and aromatic enals and can be extended to various heteroarene systems, including quinoline, benzoxazole, and benzothiazole (B30560) derivatives. rsc.org

Further refinements include the use of photoredox catalysis to enable decarboxylative 1,4-additions of 2-oxo-2-(hetero)arylacetic acids to various Michael acceptors. organic-chemistry.org This method utilizes an iridium photocatalyst to generate acyl anion equivalents through radical decarboxylation under mild, room temperature conditions. organic-chemistry.org

Specific Synthesis of Methyl-Substituted Pyridineacetic Acids

The synthesis of pyridineacetic acids bearing a methyl substituent, such as 4-Pyridineacetic acid, 2-methyl-, often requires strategies that either introduce the methyl group at a specific position or start with a pre-methylated pyridine precursor.

Reactions Involving Methylpyridine Intermediates

A common and direct route to 2-methyl-substituted pyridineacetic acids involves starting with a methylpyridine (picoline) derivative. For the synthesis of 4-Pyridineacetic acid, 2-methyl-, 2,4-lutidine (2,4-dimethylpyridine) would be a logical starting material.

One potential synthetic pathway would involve the selective functionalization of one of the methyl groups of 2,4-lutidine. For instance, selective oxidation of the 4-methyl group could be challenging but might be achieved under controlled conditions. A more common approach is the radical halogenation of the methyl groups, which can sometimes show selectivity based on the stability of the resulting radical. The resulting halomethylpyridine can then be converted to the corresponding nitrile and subsequently hydrolyzed to the carboxylic acid.

Another strategy involves the vapor phase synthesis of methylpyridines themselves. For example, the dehydrocyclization reaction of acetaldehyde (B116499) and ammonia (B1221849) over a solid acid catalyst can produce a mixture of 2-methylpyridine (B31789) and 4-methylpyridine. While not a direct synthesis of the target acid, it provides access to key methylpyridine intermediates.

Flow chemistry has also been employed for the regioselective α-methylation of pyridines. nih.gov This technique can offer advantages in terms of reaction time and purification over traditional batch processes. nih.gov

A series of 6-substituted 2-amino-4-methylpyridine (B118599) analogues were synthesized starting from 2-amino-4,6-dichloropyridine, highlighting the utility of substituted pyridines as building blocks for more complex targets. nih.gov

The following table provides an overview of reaction conditions for the synthesis of methylpyridine derivatives:

| Reactants | Catalyst/Reagents | Product(s) | Yield | Reference |

| Acetaldehyde, Ammonia | K2.5H0.5PW (Potassium salt of 12-tungstophosphoric acid) | 2-Methylpyridine and 4-Methylpyridine | up to 64.5% | |

| Pyridine, n-Decyl alcohol | Raney® Nickel | 2-Methylpyridine | - | nih.gov |

| 2,4-Dimethylbenzoic acid | Potassium permanganate | 2-Methylterephthalic acid | ~55% | |

| 2-Amino-4,6-dichloropyridine | Various reagents in multi-step synthesis | 6-Substituted 2-amino-4-methylpyridines | - | nih.gov |

Regioselective Bromination and Condensation Pathways

The synthesis of functionalized pyridine derivatives, such as 4-Pyridineacetic acid, 2-methyl-, often requires precise control of substituent placement. Regioselective bromination serves as a key strategy to introduce a bromine atom at a specific position on the pyridine ring, which can then be used in subsequent condensation or cross-coupling reactions.

A notable challenge in pyridine chemistry is controlling the position of incoming electrophiles due to the electron-deficient nature of the ring. researchgate.net However, methods have been developed to achieve regioselective halogenation. For instance, the use of N-bromosuccinimide (NBS) in the presence of catalysts like D-camphorsulfonic acid–BiCl3 in acetonitrile (B52724) has been shown to be effective for the bromination of aromatic compounds. researchgate.net Another approach involves the use of tetrabutylammonium (B224687) tribromide (TBATB), which offers a mild and efficient method for regioselective bromination of certain heterocyclic systems. nih.gov The resulting brominated pyridine can then undergo reactions like Suzuki coupling. For example, a C3-brominated pyrrolo[1,2-a]quinoxaline (B1220188) has been successfully coupled with phenylboronic acid using a Pd(PPh3)4 catalyst to yield the 3-phenyl derivative. nih.gov

Historically, achieving C-4 alkylation of pyridines has been a significant hurdle, often leading to mixtures of isomers. nih.gov A modern approach to overcome this involves the use of a maleate-derived blocking group. This strategy allows for a highly controlled Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring, providing a direct and efficient route to C-4 alkylated pyridines. nih.govchemrxiv.org This method is scalable and applicable to a variety of pyridine substrates and carboxylic acid alkyl donors. nih.govchemrxiv.org

Derivatization and Functionalization Strategies

Conversion to Weinreb Amides and Subsequent Methyl Ketones

A versatile method for the derivatization of carboxylic acids, including 4-Pyridineacetic acid, 2-methyl-, is its conversion to a Weinreb amide (N-methoxy-N-methylamide). This transformation is highly valued in organic synthesis because the resulting Weinreb amide can be readily converted to ketones or aldehydes without the common problem of over-addition that affects other acyl compounds. wikipedia.orgorganic-chemistry.org

The synthesis of Weinreb amides from carboxylic acids can be achieved using various coupling reagents. arkat-usa.org One efficient method involves the initial conversion of the carboxylic acid to an N-acylbenzotriazole, which then reacts with N,O-dimethylhydroxylamine hydrochloride to furnish the Weinreb amide in good yields. arkat-usa.org Another effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates the conversion in solvents like methanol (B129727), isopropyl alcohol, or acetonitrile. nih.gov

Once the Weinreb amide of 4-Pyridineacetic acid, 2-methyl- is formed, it can be treated with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, to produce the corresponding methyl ketone. The tetrahedral intermediate formed during this reaction is stabilized by chelation, preventing further addition of the nucleophile. organic-chemistry.orgchemistrysteps.com This two-step sequence provides a reliable pathway to methyl ketones from carboxylic acids.

Synthesis of Hydrazide and Thiosemicarbazide (B42300) Derivatives

The functionalization of 4-Pyridineacetic acid, 2-methyl- can be extended to the synthesis of hydrazide and thiosemicarbazide derivatives, which are known to possess a wide range of biological activities. researchgate.net

The synthesis of the hydrazide derivative typically involves the reaction of the corresponding ester of 4-Pyridineacetic acid, 2-methyl- with hydrazine (B178648) hydrate (B1144303). google.com For instance, 2-methyl-pyridine-4-carboxylic acid methylester can be heated with hydrazine hydrate to yield 2-methyl-pyridine-4-carboxylic acid hydrazide. google.com

Thiosemicarbazide derivatives can be subsequently prepared from the hydrazide. A common method involves the condensation reaction of the hydrazide with various isothiocyanates. mdpi.com For example, heating a solution of a hydrazide with an aryl isothiocyanate in a suitable solvent like methanol can yield the corresponding 1-acyl-4-aryl-thiosemicarbazide. mdpi.com Alternatively, thiosemicarbazones can be formed by reacting the hydrazide with an appropriate aldehyde or ketone, often in the presence of a catalytic amount of acid. These derivatives are of interest due to their potential applications in medicinal chemistry. nih.govnih.gov

Nucleophilic Substitution Reactions for Functional Group Introduction

Nucleophilic substitution reactions provide a powerful tool for introducing a variety of functional groups onto the pyridine ring or its side chain. The reactivity of the pyridine ring towards nucleophiles can be enhanced by the presence of activating groups or through the use of Lewis acids. bath.ac.uk

For instance, a halogenated pyridine derivative can serve as a precursor for introducing other functionalities. The bromine atom in a brominated pyridine can be displaced by various nucleophiles. Suzuki coupling reactions, as mentioned earlier, are a prime example where a carbon-carbon bond is formed. nih.gov Other nucleophiles, such as amines, can also be used. For example, the reaction of 2-chloropyridine (B119429) with N-methylaniline can be facilitated by a Lewis acid. bath.ac.uk

Functionalization can also occur on the side chain. For example, O-alkylation of a hydroxyl group on a side chain can be achieved using an alkyl halide in the presence of a base like sodium hydride. nih.gov

Experimental Considerations and Yield Optimization in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of 4-Pyridineacetic acid, 2-methyl- and its derivatives. Several factors, including the choice of solvent, temperature, catalyst, and reaction time, play a significant role.

In the synthesis of hydrazides, the reaction of an ester with hydrazine hydrate is often carried out in an alcohol solvent, and the product can be isolated by crystallization upon cooling. google.com Yields for such reactions can be high, for instance, a yield of 80% has been reported for the synthesis of 2-methyl-pyridine-4-carboxylic acid hydrazide. google.com

For condensation reactions to form thiosemicarbazides, the choice of solvent and temperature is important. Reactions are often carried out in methanol at room temperature or with heating. nih.gov Yields can vary depending on the specific reactants used. For example, the synthesis of certain thiosemicarbazide derivatives has been reported with yields ranging from 57% to 72%. nih.gov

In decarboxylative Michael-type additions, the choice of base can significantly impact the yield. nih.gov For example, in the reaction of 2-pyridylacetic acid hydrochloride with coumarin-3-carboxylic acid, N-methylmorpholine (NMM) was found to be a more effective base than DABCO, leading to a higher yield of the product. nih.gov The reaction is typically monitored by techniques like 1H NMR spectroscopy to determine completion, and the product is often purified by flash chromatography. nih.gov

The optimization of esterification reactions can be systematically studied using statistical methods like the Box-Behnken design. This approach allows for the evaluation of the effects of multiple variables, such as microwave power, catalyst concentration, and reactant ratio, on the final yield. uctm.edu For instance, in a microwave-assisted esterification, the optimal conversion to methyl acetate (B1210297) was achieved at a specific microwave power, reactant ratio, and catalyst concentration. uctm.edu

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (FT-IR and FT-Raman) in Structural Elucidation

The FT-IR and FT-Raman spectra are anticipated to exhibit characteristic bands corresponding to the vibrations of the pyridine (B92270) ring, the methyl group, and the acetic acid moiety.

Key Expected Vibrational Modes:

Pyridine Ring Vibrations: The pyridine ring will display a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations will also be present at lower frequencies. For instance, in related pyridine compounds, bands around 1437 cm⁻¹ are attributed to free pyridine vibrations. organicchemistrydata.org

Carboxylic Acid Group Vibrations: The acetic acid group will show a strong and broad O-H stretching band in the FT-IR spectrum, typically in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. The C=O stretching vibration is one of the most intense bands in the IR spectrum and is expected to appear around 1700 cm⁻¹. The C-O stretching and O-H bending vibrations will also be present, typically in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will exhibit symmetric and asymmetric C-H stretching vibrations near 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Corresponding bending vibrations will be found at lower wavenumbers.

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial for a complete structural analysis. While the polar C=O and O-H bonds of the carboxylic acid group are expected to show strong absorption in the FT-IR spectrum, the less polar pyridine ring vibrations are often more prominent in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-methyl-4-pyridineacetic acid, providing detailed information about the chemical environment of each proton and carbon atom.

Proton and Carbon-13 NMR for Structural Confirmation

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) protons of the acetic acid group, and the methyl protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.2-7.4 | d |

| H-5 | ~7.2-7.4 | d |

| H-6 | ~8.4-8.6 | s |

| -CH₂- | ~3.6-3.8 | s |

| -CH₃ | ~2.4-2.6 | s |

| -COOH | ~10.0-12.0 | br s |

d = doublet, s = singlet, br s = broad singlet

Predicted ¹³C NMR Chemical Shifts: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl group. Data from 4-pyridineacetic acid hydrochloride suggests the following approximate chemical shifts. chemicalbook.com

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158-160 |

| C-3 | ~125-127 |

| C-4 | ~148-150 |

| C-5 | ~124-126 |

| C-6 | ~149-151 |

| -CH₂- | ~40-42 |

| -CH₃ | ~20-22 |

| -COOH | ~170-175 |

Low-Temperature NMR Studies of Charge Relay Chains

Low-temperature NMR spectroscopy is a powerful technique for studying dynamic processes and short-lived intermediates that are not observable at room temperature. In the context of molecules like 2-methyl-4-pyridineacetic acid, low-temperature NMR could be employed to investigate the formation and dynamics of charge relay chains. These chains can be crucial in understanding intermolecular interactions and potential catalytic mechanisms.

By cooling the sample, the rates of dynamic exchange processes, such as proton transfer or conformational changes, can be slowed down on the NMR timescale. nih.gov This can lead to the resolution of separate signals for species that would otherwise show averaged signals at higher temperatures. For instance, if 2-methyl-4-pyridineacetic acid participates in a hydrogen-bonded network, low-temperature NMR could potentially reveal the specific atoms involved in the charge relay and provide insights into the geometry and strength of these interactions. The appearance of new sets of lines or additional cross-peaks in 2D NMR spectra at low temperatures can indicate the presence of distinct conformational substates. nih.gov

Investigation of Tautomerization Processes

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key aspect of the chemistry of pyridylacetic acids. nih.govresearchgate.net For 2-methyl-4-pyridineacetic acid, several tautomeric forms can be considered, including the carboxylic acid form, the zwitterionic form (where the carboxylic proton has transferred to the pyridine nitrogen), and the enol form.

NMR spectroscopy is a primary tool for studying such tautomeric equilibria. researchgate.net The chemical shifts of the protons and carbons are highly sensitive to the tautomeric form present. For example, the formation of a zwitterion would lead to significant changes in the chemical shifts of the pyridine ring protons and carbons due to the positive charge on the nitrogen atom.

Variable-temperature NMR studies can be particularly informative. thermofisher.com By monitoring the chemical shifts as a function of temperature, the equilibrium constant and thermodynamic parameters (enthalpy and entropy) for the tautomerization process can be determined. Furthermore, 2D NMR techniques like EXSY (Exchange Spectroscopy) can be used to demonstrate the chemical exchange between the different tautomeric forms.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and transitions within the molecule.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of 2-methyl-4-pyridineacetic acid is expected to arise from π → π* and n → π* electronic transitions within the pyridine ring and the carbonyl group. Based on related pyridine derivatives, absorption maxima are anticipated in the UV region, likely around 260-280 nm. physchemres.org The solvent polarity can influence the position of these absorption bands.

Fluorescence spectroscopy can reveal information about the excited state of the molecule. While not all aromatic compounds are highly fluorescent, pyridine derivatives can exhibit fluorescence. sciforum.net The formation of different tautomers can significantly impact the fluorescence properties. For instance, studies on the 2-methylaminopyridine-acetic acid system have shown the appearance of a new, weak fluorescence band upon the addition of acetic acid, which was attributed to the formation of an imino-form tautomer. researchgate.net This suggests that changes in the environment, such as solvent or pH, which could shift the tautomeric equilibrium of 2-methyl-4-pyridineacetic acid, might be detectable through changes in its absorption and emission spectra. The appearance of new emission bands could indicate the presence of different emitting species in the excited state.

Tautomeric Forms Identification via Spectroscopic Signatures

The structure of 4-Pyridineacetic acid, 2-methyl-, features a pyridine ring and a carboxylic acid group, making it susceptible to tautomerism. Tautomers are structural isomers that readily interconvert. For this molecule, the most probable tautomerism would involve the pyridine ring, potentially existing in equilibrium between the pyridinoid form and a pyridinone (or zwitterionic) form, where a proton transfers from the carboxylic acid's hydroxyl group to the pyridine nitrogen.

The identification and characterization of these distinct forms would rely heavily on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on the pyridine ring and the acetic acid side chain would differ between tautomers. For instance, the protonation state of the pyridine nitrogen significantly influences the electronic environment and thus the resonance of adjacent protons. Similarly, ¹³C NMR would show distinct signals for the carbons within the pyridine ring and the carboxyl group for each tautomeric form.

IR Spectroscopy: The vibrational frequencies of key functional groups serve as signatures for specific tautomers. The C=O stretching frequency of the carboxylic acid, the C=N and C=C stretching bands of the pyridine ring, and the broad O-H stretching region would all be sensitive to the tautomeric state. The presence of a zwitterionic tautomer, for example, would be indicated by the appearance of carboxylate (COO⁻) stretches instead of the typical carboxylic acid C=O stretch.

While studies on other pyridine and pyridone systems demonstrate the utility of these methods for tautomer analysis, specific spectroscopic data and detailed findings for 4-Pyridineacetic acid, 2-methyl- remain unpublished.

Mass Spectrometry (MS) and Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are indispensable for the analysis of chemical compounds, enabling their separation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. For 4-Pyridineacetic acid, 2-methyl-, a derivatization step would likely be necessary to increase its volatility and thermal stability, typically by converting the polar carboxylic acid group into a less polar ester (e.g., a methyl or silyl (B83357) ester).

Once derivatized, the sample would be introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum based on the fragmentation pattern of the molecule. This fragmentation pattern serves as a "fingerprint" for identification and can be used to elucidate the structure of impurities.

A hypothetical GC-MS analysis would provide the retention time of the derivatized compound and a mass spectrum to confirm its identity and molecular weight. The purity could be assessed by integrating the peak area of the main compound relative to any impurity peaks. However, specific, published GC-MS methods or purity analyses for this compound are not available.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of less volatile or thermally sensitive compounds like 4-Pyridineacetic acid, 2-methyl-, without the need for derivatization.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the compound's polarity. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring is a chromophore that absorbs UV light at a specific wavelength.

For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations. This allows for the precise determination of the amount of 4-Pyridineacetic acid, 2-methyl- in a sample. Research on related pyridine carboxylic acids demonstrates the effectiveness of HPLC for their separation and quantification, but a validated HPLC method specifically for 4-Pyridineacetic acid, 2-methyl- has not been reported in the literature.

X-ray Diffraction Analysis for Crystalline State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

For 4-Pyridineacetic acid, 2-methyl-, an XRD study would unambiguously confirm which tautomeric form exists in the crystalline solid. It would reveal how the molecules arrange themselves, for instance, showing hydrogen bonding between the carboxylic acid groups or between the carboxylic acid and the pyridine nitrogen.

While crystal structures for numerous pyridine derivatives have been published, providing valuable comparative data, a specific crystallographic study for 4-Pyridineacetic acid, 2-methyl- has not been deposited in crystallographic databases or published in scientific journals.

Mechanistic Research of 4 Pyridineacetic Acid, 2 Methyl in Chemical Transformations

Reaction Mechanism Investigations in Organic Synthesis

While specific mechanistic studies detailing the role of 4-Pyridineacetic acid, 2-methyl- in organic synthesis are not extensively documented in publicly available literature, the reactivity of closely related pyridylacetic acids provides a basis for understanding its potential synthetic applications. One relevant area of investigation is the decarboxylative Michael-type addition reaction.

Research on the reaction between pyridylacetic acids and coumarin- or chromone-3-carboxylic acids has demonstrated a doubly decarboxylative process. nih.gov In this type of transformation, the pyridylacetic acid acts as a pronucleophile. The reaction is believed to proceed through the initial decarboxylation of the pyridylacetic acid to generate a carbanionic intermediate. This is followed by a Michael addition to the electrophilic olefin and a subsequent second decarboxylation to yield the final product. nih.gov Mechanistic studies involving mass spectrometry have supported this pathway by identifying the Michael adduct intermediate. nih.gov

Table 1: Plausible Mechanistic Steps in Decarboxylative Michael-Type Addition Involving a Pyridylacetic Acid

| Step | Description | Intermediate/Product |

| 1 | Base-mediated decarboxylation of the pyridylacetic acid. | Pyridylmethyl carbanion |

| 2 | Nucleophilic attack of the carbanion on an electrophilic Michael acceptor. | Michael adduct |

| 3 | Decarboxylation of the Michael adduct. | Final substituted product |

This table outlines a plausible reaction pathway based on studies of related pyridylacetic acids.

Role in Enzyme Modulation and Biochemical Pathway Interactions (Non-Clinical Focus)

Direct research on the specific interactions of 4-Pyridineacetic acid, 2-methyl- with enzymes or its role in biochemical pathways is limited in the available scientific literature. However, the broader class of pyridine (B92270) carboxylic acids has been studied in the context of enzyme inhibition.

For instance, compounds containing a 4-carboxy-2,2'-bipyridyl structure have been investigated as inhibitors of Jumonji domain-containing histone demethylases. nih.gov These enzymes play a crucial role in epigenetic regulation. The inhibitory activity of these compounds is often dependent on their ability to chelate the active site metal ion, typically iron, thereby blocking the enzyme's catalytic function. nih.gov While 4-Pyridineacetic acid, 2-methyl- is not a bipyridyl compound, this example illustrates that the pyridine and carboxylic acid motifs can be key pharmacophores for enzyme interaction.

It is important to note that without specific studies, any potential role of 4-Pyridineacetic acid, 2-methyl- in enzyme modulation remains speculative. Further research would be necessary to identify any specific protein targets and to elucidate the mechanisms of interaction.

Fundamental Studies of Proton Transfer Dynamics in Pyridine-Acid Systems

Proton transfer in such systems is highly dependent on the molecular environment. In the gas phase or in non-polar solvents, an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen is expected. In polar, protic solvents, intermolecular hydrogen bonding with solvent molecules becomes significant and can facilitate proton transfer to or from the pyridine nitrogen.

Studies on pyridine/acetic acid mixtures have shown that the extent of proton transfer and the resulting liquid structure are influenced by the mole fraction of the components. nih.gov The formation of hydrogen-bonded complexes is a key feature of these systems. The strength of the hydrogen bond and the pKa difference between the acid and the pyridine derivative are critical factors determining whether a neutral hydrogen-bonded complex or a proton-transferred ion pair is formed. nih.gov

Advanced computational methods, such as molecular dynamics with quantum transitions, have been employed to model proton transfer reactions in solution, capturing quantum mechanical effects like tunneling. acs.org These studies reveal that the dynamics are complex and can involve multiple steps and intermediates. For example, in some systems, the proton transfer process is preceded by the formation of specific hydrogen-bonded conformations. nist.govnih.gov

Table 2: Factors Influencing Proton Transfer in Pyridine-Acid Systems

| Factor | Influence on Proton Transfer |

| Solvent Polarity | Increasing solvent polarity can stabilize the protonated form of the pyridine. nih.gov |

| Molecular Aggregation | The formation of higher-order aggregates, such as 1:2 pyridine-acid complexes, can favor the proton transfer process. nih.gov |

| Acid Strength (pKa) | A greater difference in pKa between the carboxylic acid and the pyridinium (B92312) ion favors proton transfer. nih.gov |

| Temperature | Can influence the equilibrium between hydrogen-bonded complexes and ion pairs. |

| Substituents | Electron-donating or -withdrawing groups on the pyridine ring alter its basicity and thus the proton transfer equilibrium. |

These fundamental principles governing proton transfer are directly applicable to 4-Pyridineacetic acid, 2-methyl-. The methyl group, being weakly electron-donating, would slightly increase the basicity of the pyridine nitrogen compared to the unsubstituted analogue, which would in turn affect the proton transfer equilibrium. Detailed experimental and computational studies on 4-Pyridineacetic acid, 2-methyl- would be valuable to quantify these effects and to fully understand its dynamic behavior.

Applications of 4 Pyridineacetic Acid, 2 Methyl and Its Structural Class in Chemical Sciences

Role as Intermediates in Complex Molecule Synthesis

The pyridineacetic acid framework is a key constituent in the strategic construction of more elaborate molecular architectures, including a wide array of substituted heterocycles and biologically active compounds. The strategic placement of the methyl and acetic acid groups provides reactive handles for a variety of chemical transformations.

Utility in the Synthesis of Substituted Pyridines and Heterocycles

The structural motif of methyl-substituted pyridineacetic acid serves as a valuable precursor for a variety of substituted pyridines and fused heterocyclic systems. The inherent reactivity of the pyridine (B92270) ring, the carboxylic acid group, and the activated methylene (B1212753) group allows for diverse synthetic manipulations.

A convenient three-component synthesis of substituted pyridylacetic acid derivatives has been developed, which relies on the dual reactivity of Meldrum's acid derivatives. acs.org These derivatives first act as nucleophiles in substitutions with activated pyridine-N-oxides and subsequently as electrophiles in a ring-opening and decarboxylation sequence with various nucleophiles. acs.org For instance, the reaction of 5-methyl Meldrum's acid with pyridine-N-oxide, activated by tosyl chloride, followed by reaction with sodium methoxide, yields the corresponding pyridyl-substituted propionate (B1217596) ester. acs.org This method highlights the utility of the pyridine-N-oxide strategy for functionalizing the pyridine core.

Another interesting transformation involves the reaction of pyridine with acetic anhydride (B1165640), which can lead to the formation of N-acetyl-1,2-dihydro-2-pyridylacetic acid, demonstrating a direct method to create a more complex, partially saturated heterocyclic system from simple precursors. rsc.org Furthermore, the broader class of substituted pyridines, including 2-methylpyridine (B31789) and 4-methylpyridine, can be synthesized via the vapor phase dehydrocyclization of acetaldehyde (B116499) and ammonia (B1221849) over specialized catalysts, such as potassium salts of 12-tungstophosphoric acid. researchgate.net These fundamental building blocks can then be further elaborated into more complex structures.

The synthesis of fused heterocycles is exemplified by a process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, a complex molecule with potential applications in medicine. researchgate.net Such syntheses often involve multi-step sequences that build upon the reactivity of simpler substituted pyridine precursors.

Precursors for Alkaloid and Bioactive Agent Synthesis

The pyridineacetic acid scaffold is frequently incorporated into molecules with significant biological activity, including natural alkaloids and synthetic therapeutic agents. Its presence can be crucial for the molecule's pharmacological profile.

Pyridylacetic acid derivatives are recognized as important subunits in various drugs and drug candidates. acs.org For example, a patent describes derivatives of 2-methyl-pyridine-4-carboxylic acid that possess chemotherapeutic properties, particularly in combating tuberculosis. google.com The synthesis of these compounds often involves the reaction of the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303). google.com

In the realm of natural product synthesis, the pyridine framework is central. Monoterpene pyridine alkaloids (MTPAs), a class of natural products derived from iridoid glycosides, feature the pyridine or cyclopenta[c]pyridine skeleton. nih.gov The synthesis of these complex molecules often relies on precursors that contain the core pyridine structure. nih.gov Similarly, many bioactive alkaloids isolated from marine organisms contain nitrogenous heterocyclic structures, underscoring the importance of this structural class in natural product chemistry. nih.gov

A practical example of this utility is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids. nih.gov This reaction, performed under mild Brønsted base catalysis, yields biologically interesting 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones in good yields. nih.gov This method provides an efficient route to hybrid molecules containing both pyridine and chromanone motifs, which are found in numerous natural products. nih.gov

| Precursor/Structural Class | Bioactive Product/Target | Synthetic Utility | Reference(s) |

| 2-Methyl-pyridine-4-carboxylic acid derivatives | Antitubercular agents | Serve as key intermediates for chemotherapeutically active compounds. | google.com |

| Pyridylacetic acid | 4-(Pyridylmethyl)chroman-2-ones | Acts as a pronucleophile in a doubly decarboxylative Michael addition to afford bioactive hybrid molecules. | nih.gov |

| Pyridylacetic acid derivatives | Drug subunits and intermediates | Utilized as building blocks in the synthesis of pharmaceuticals, such as PERK inhibitors. | acs.org |

| Pyridine-containing scaffolds | Monoterpene Pyridine Alkaloids (MTPAs) | Form the core structure of a diverse class of natural alkaloids with potential bioactivity. | nih.gov |

Contributions to Catalysis

The pyridine-carboxylate structure is a highly effective ligand framework in both transition metal catalysis and, increasingly, in organocatalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, influencing the catalyst's reactivity, selectivity, and stability.

Pyridine-Carboxylate Ligands in Transition Metal Catalysis

The combination of a pyridine ring and a carboxylate group creates a versatile ligand type for transition metal catalysis. These ligands can bind to metal ions in various modes, which allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This adaptability makes them useful in a wide range of catalytic reactions.

Pyridine-based ligands are employed in numerous catalytic applications, including polymerization, hydrogenation, and hydroformylation reactions. alfachemic.com For example, titanium-pyridine complexes can catalyze the polymerization of olefins and alkynes, while rhodium-pyridine complexes are effective in hydroformylation. alfachemic.com The specific substituents on the pyridine ring can significantly impact the catalytic activity and selectivity of the metal complex. alfachemic.com

In the context of palladium catalysis, which is crucial for cross-coupling reactions, pyridine derivatives are used to synthesize a variety of Pd(II) complexes. alfachemic.com The functionalization of these pyridine ligands with either electron-donating or electron-withdrawing groups leads to substantial changes in the physicochemical properties and catalytic efficiency of the coordination compounds. alfachemic.com

Furthermore, pyridonate ligands, which are deprotonated forms of hydroxypyridines and are structurally related to pyridine-carboxylates, are highly attractive for creating diverse coordination compounds and polynuclear clusters. arkat-usa.org The ability to functionalize the pyridine backbone allows for the modular incorporation of various structural and stereoelectronic properties, making them versatile building blocks in catalysis. arkat-usa.org

| Catalyst/Ligand System | Catalytic Reaction | Function of Pyridine-Carboxylate Ligand | Reference(s) |

| Titanium-pyridine complexes | Olefin/Alkyne Polymerization | Acts as a controlling ligand to influence the polymerization process. | alfachemic.com |

| Rhodium-pyridine complexes | Hydroformylation | Modulates the electronic and steric environment of the Rh center to control catalytic activity. | alfachemic.com |

| Palladium(II)-pyridine complexes | Suzuki−Miyaura & Heck Cross-Coupling | Substituents on the pyridine ligand fine-tune the catalyst's efficiency and selectivity. | alfachemic.com |

| Pyridonate-metal complexes | General Coordination Chemistry | Serves as a versatile, tunable building block for constructing complex catalytic architectures. | arkat-usa.org |

Emerging Roles in Organocatalysis

While the role of pyridine derivatives as ligands in metal catalysis is well-established, their use as organocatalysts themselves is a growing field of research. The pyridine scaffold can act as a nucleophilic catalyst or a Brønsted base, facilitating a variety of chemical transformations without the need for a metal.

A review of recent advances highlights the expanding application of pyridine-based scaffolds as organocatalysts in reactions such as reductive borylation, acylation, heterocyclization, and additions to carbonyl compounds. researchgate.net The catalytic cycle often involves the pyridine nitrogen acting as a nucleophile to form a reactive intermediate. For example, in acyl transfer reactions, pyridine can catalyze the hydrolysis of acetic anhydride by forming a reactive acetylpyridinium ion intermediate. acs.org

The decarboxylation of pyridylacetic acids is a reaction of mechanistic interest in organocatalysis. acs.org This process can be a key step in catalytic cycles where the carboxylate group is used to activate the molecule before being removed. A three-component synthesis of pyridylacetic acid derivatives effectively uses a Meldrum's acid derivative in a process that can be considered part of the broader field of organocatalysis, where the amine base triethylamine (B128534) plays a crucial role. acs.org These examples demonstrate the potential of the pyridineacetic acid structural class and related compounds to participate in and promote metal-free catalytic transformations. researchgate.net

Advanced Material and Sensor Development

The unique coordination properties and inherent spectroscopic characteristics of the pyridine structural class make it a valuable component in the design of advanced materials and chemical sensors. The ability of the pyridine nitrogen to bind to metal ions and the potential for the conjugated system to participate in electronic transitions are key features exploited in this context.

Pyridine-based ligands are integral to the development of fluorescent chemosensors for the detection of various metal ions. The design of these sensors often relies on the principle of chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the ligand alters its photophysical properties, leading to a measurable change in fluorescence. rsc.org

For example, a simple pyridine-based receptor has been reported for the selective and sensitive detection of copper ions (Cu²⁺) in aqueous media. nih.gov This sensor exhibits a distinct color change and a significant fluorescence enhancement upon binding to copper. nih.gov Similarly, pyridine-phenolic ligands have been synthesized for use as switch-on fluorescence sensors for the detection of beryllium ions at nanomolar concentrations. arkat-usa.org The design principles for these sensors can be tailored to achieve selectivity for other heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺) by modifying the ligand structure to control the interaction between the metal ion and the fluorophore. rsc.org

Beyond discrete sensors, pyridine-type compounds are used to construct larger molecular assemblies and functional materials on surfaces. researchgate.net By using techniques like layer-by-layer deposition, it is possible to create materials with interesting and tunable electrochemical and electrochromic properties, opening avenues for applications in electronic devices and smart materials. researchgate.net

| Material/Sensor Type | Target Analyte/Application | Principle of Operation | Reference(s) |

| Pyridine-phenolic ligand | Beryllium (Be²⁺) | Switch-on fluorescence upon metal ion complexation. | arkat-usa.org |

| Polypyridyl-based fluorescent sensor | Zinc (Zn²⁺), Cadmium (Cd²⁺) | Chelation-enhanced fluorescence (CHEF) due to direct coordination of the metal ion. | rsc.org |

| Pyridine-based chemosensor | Copper (Cu²⁺) | Colorimetric and fluorometric response upon selective binding of the copper ion. | nih.gov |

| Pyridine-based molecular assemblies | Functional materials | Formation of ordered layers on surfaces with specific electrochemical and electrochromic properties. | researchgate.net |

Application as Building Blocks for Protein Degraders

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

While specific applications of 4-Pyridineacetic acid, 2-methyl- in PROTACs are not extensively documented, its structural motifs are relevant to the design of these molecules. The pyridine ring, a common scaffold in medicinal chemistry, can be incorporated into the structure of PROTACs, either as part of the target protein ligand or the E3 ligase ligand.

Research Findings:

The design of effective PROTACs is a complex process, with the nature of the linker and the ligands significantly influencing the efficiency and selectivity of protein degradation. nih.gov Slight modifications to the chemical structure of a PROTAC can have a dramatic impact on its ability to induce the degradation of the target protein. nih.gov

The pyridineacetic acid moiety can serve as a versatile building block in the synthesis of PROTACs. For instance, the carboxylic acid group can be used as a handle for attaching the linker, while the pyridine ring can be further functionalized to optimize binding to the target protein or the E3 ligase. The 2-methyl group on the pyridine ring of 4-Pyridineacetic acid, 2-methyl- can also influence the molecule's conformation and binding properties.

A study on the development of histone deacetylase (HDAC) PROTACs highlighted the importance of rational design in achieving selective degradation of specific HDAC isoforms. nih.gov This underscores the need for a diverse library of building blocks, including substituted pyridineacetic acids, to fine-tune the properties of PROTACs for different therapeutic targets. nih.gov

Development of Fluorescent Sensors for Metal Ion Detection

The detection of metal ions is crucial in various fields, including environmental monitoring, biological imaging, and industrial process control. mdpi.com Fluorescent sensors are particularly attractive for this purpose due to their high sensitivity, selectivity, and the ability to provide real-time measurements. mdpi.comnih.gov

Pyridine derivatives have been widely explored as components of fluorescent sensors for metal ions. mdpi.comsciforum.net The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, and this interaction can lead to changes in the fluorescence properties of the molecule. mdpi.comuni-bayreuth.de

Research Findings:

The structural features of 4-Pyridineacetic acid, 2-methyl- make it and its derivatives promising candidates for the development of fluorescent metal ion sensors. The pyridine nitrogen and the carboxylic acid group can both participate in metal ion coordination, potentially leading to a chelation effect that enhances binding affinity and selectivity.

A study on a pyridine-based fluorescent sensor demonstrated selective detection of copper ions (Cu²⁺). nih.gov The binding of Cu²⁺ to the sensor induced a distinct color change and a significant enhancement of its fluorescence emission. nih.gov The limit of detection for Cu²⁺ was found to be in the micromolar range, highlighting the sensitivity of this approach. nih.gov

Another research effort focused on the development of a fluorescent sensor for zinc ions (Zn²⁺) based on an imidazo[1,2-a]pyridine (B132010) derivative. rsc.org The sensor exhibited a significant fluorescence enhancement upon binding to Zn²⁺, with a very low limit of detection. rsc.org Theoretical calculations suggested that the fluorescence enhancement was due to an intramolecular charge transfer process induced by the complexation with the metal ion. rsc.org

The introduction of a methyl group at the 2-position of the pyridine ring, as in 4-Pyridineacetic acid, 2-methyl-, can influence the sensor's properties in several ways. It can affect the electron density of the pyridine ring, which in turn can modulate its coordination properties and the fluorescence response. Furthermore, the methyl group can introduce steric hindrance that may enhance the selectivity for certain metal ions.

The following table summarizes the key components and findings of selected studies on pyridine-based fluorescent sensors:

| Sensor Base | Target Ion(s) | Key Findings |

| Pyridine derivative | Cu²⁺ | Color change from colorless to yellow; significant fluorescence enhancement. nih.gov |

| Imidazo[1,2-a]pyridine | Zn²⁺ | Significant fluorescence enhancement; low limit of detection (6.8 x 10⁻⁸ M). rsc.org |

| Pyridine derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Different fluorescent responses for different metal ions, enabling their identification. mdpi.com |

Environmental Research Pertaining to Pyridineacetic Acid Structures

Degradation Pathways and Environmental Fate Studies

While specific environmental degradation pathways for 4-Pyridineacetic acid, 2-methyl- are not extensively documented in current literature, studies on related pyridine (B92270) derivatives, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), provide insights into their likely environmental fate. The degradation of these compounds is primarily driven by microbial enzymatic processes in soil and water. researchgate.net

The initial and critical step in the degradation of many pyridine derivatives is hydroxylation, which increases the compound's polarity and hydrophilicity. nih.gov This process can occur at different positions on the pyridine ring and is catalyzed by specific enzymes. For instance, ortho-hydroxylations are often carried out by multicomponent molybdenum-containing monooxygenases, while meta-hydroxylations may involve monocomponent FAD-dependent monooxygenases. nih.gov Following hydroxylation, the pyridine ring is typically cleaved, leading to the formation of intermediates that can enter central metabolic pathways. For example, the degradation of 5-hydroxypicolinic acid, a related pyridine derivative, proceeds through ring cleavage to form N-formylmaleamic acid, which is then converted through several steps to fumaric acid, a metabolite of the citric acid cycle. nih.gov

The environmental persistence of pyridine derivatives can be influenced by various factors. For example, esters of 2,4-D are known to hydrolyze rapidly to the parent acid in alkaline aquatic environments and moist soils. epa.gov Similarly, amine salts of 2,4-D dissociate quickly in water. epa.gov This suggests that under many environmental conditions, substituted pyridineacetic acids would likely exist as the acid form.

The environmental fate of these compounds is a critical area of study, as some pyridine derivatives have been found to have ecotoxicological effects. For example, 2,4-D has been shown to be immunotoxic and can alter the tissue microarchitecture of fish. researchgate.net

Abatement and Remediation Strategies for Pyridine-Containing Wastewater

The presence of pyridine and its derivatives in industrial wastewater necessitates the development of effective treatment methods. researchgate.netscirp.org These compounds are often found in effluents from pharmaceutical, pesticide, and chemical manufacturing industries. researchgate.netresearchgate.net A variety of physicochemical treatment techniques have been explored for the removal of pyridine from wastewater, including adsorption, microwave radiation, and advanced oxidation processes. scirp.orgresearchgate.netscirp.org

Microwave (MW) radiation has emerged as a promising technology for the removal of pyridine from wastewater. researchgate.net Research has shown that microwave treatment can effectively degrade pyridine, with the removal efficiency being significantly influenced by factors such as pH and radiation time. researchgate.net The mechanism of pyridine removal by microwaves is believed to involve both thermal and non-thermal effects. researchgate.net Microwave heating can accelerate chemical reactions, while non-thermal effects may involve the direct interaction of the electromagnetic field with the pyridine molecules. One study demonstrated that the highest removal of pyridine was achieved at a pH of 9 after 5 minutes of radiation for an initial concentration of 20 ppm. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for producing substituted pyridines, highlighting the ability of microwaves to drive reactions involving the pyridine ring. organic-chemistry.orgnih.gov

| Parameter | Optimal Condition | Reference |

| pH | 9 | researchgate.net |

| Radiation Time | 5 minutes | researchgate.net |

| Initial Pyridine Concentration | 20 ppm | researchgate.net |

Adsorption is a widely used and effective method for removing low concentrations of organic pollutants like pyridine from large volumes of water. scirp.orgscirp.org Various materials have been investigated for their potential to adsorb pyridine and its derivatives.

Activated carbon has proven effective for the removal of pyridine compounds from industrial effluents. scirp.org However, its high cost and the need for a regeneration system are notable disadvantages. scirp.org As a result, research has focused on low-cost adsorbents. Natural materials like shale have shown potential for pyridine removal. scirp.orgscirp.org Studies have indicated that the adsorption of pyridine onto shale follows a pseudo-second-order rate law and is best described by the Freundlich isotherm model, suggesting a multi-layer adsorption process. scirp.org

Other cost-effective adsorbents include coke powder and water treatment residuals. mdpi.comiwaponline.com In one study, coke powder achieved a pyridine removal efficiency of up to 67.32% within 30 minutes. mdpi.com The adsorption process with coke powder was found to be largely independent of pH in the range of 2-12 and could be described by the Freundlich isotherm model. mdpi.com Water treatment residuals containing polyaluminium chloride (PAC) and anionic polyacrylamide (APAM) have also been shown to effectively remove pyridine, with removal increasing with the adsorbent dosage. iwaponline.com The adsorption in this case was found to be a chemically controlled multilayer process. iwaponline.com

Ion exchange resins are another effective tool, capturing pyridine compounds through intermolecular forces. seplite.comseplite.com These resins can be regenerated and reused, making the process more economical. seplite.com For example, the XDA series resin has demonstrated over 99% removal efficiency for compounds like 2-methylpyridine (B31789). seplite.comseplite.com

| Adsorbent | Removal Efficiency/Capacity | Key Findings | Reference |

| Coke Powder | Up to 67.32% removal | Freundlich isotherm model, pH independent (2-12) | mdpi.com |

| Natural Shale | Adsorption capacity of ~1 mg/g | Freundlich isotherm model, pseudo-second-order kinetics | scirp.org |

| PAC-APAM Water Treatment Residuals | Up to 96.18% removal | Multilayer chemisorption, removal increases with dosage | iwaponline.com |

| XDA Series Resin | >99% for 2-methylpyridine | High efficiency and regenerable | seplite.comseplite.com |

Bioremediation Approaches Involving Pyridine-Degrading Microorganisms

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up pyridine-contaminated sites. mdpi.com This method utilizes the metabolic capabilities of microorganisms to degrade pyridine and its derivatives into less harmful substances. asm.orgnih.gov

Numerous bacteria capable of degrading pyridine have been isolated from various environments, including industrial wastewater and soil. asm.orgnih.govoup.com These include species from genera such as Arthrobacter, Rhodococcus, Paracoccus, Pseudomonas, and Alcaligenes. asm.orgoup.comnih.gov

The metabolic pathways for pyridine degradation can vary among different microorganisms. For example, some bacteria initiate degradation through hydroxylation of the pyridine ring. Arthrobacter crystallopoietes has been observed to form 3-hydroxypyridine (B118123) and dihydroxypyridines as intermediates, while Rhodococcus opacus produces 2-hydroxy- and 2,6-dihydroxypyridines. oup.com In contrast, a strain of Arthrobacter sp. has been identified that can directly cleave the pyridine ring without prior hydroxylation, using a two-component flavin-dependent monooxygenase system. asm.orgnih.gov The degradation pathway in this bacterium consists of four enzymatic steps, ultimately leading to the formation of succinic acid. asm.orgnih.gov

Some denitrifying bacteria, such as certain Azoarcus species, are capable of degrading pyridine under both aerobic and anaerobic conditions. nih.gov This metabolic flexibility is particularly advantageous for in-situ bioremediation applications where oxygen levels may be variable. nih.gov

Bioaugmentation, which involves the introduction of specific pyridine-degrading microorganisms into a contaminated environment, can enhance the efficiency of remediation. nih.gov For instance, the introduction of immobilized Paracoccus sp. strain KT-5 into a sequencing batch reactor has been shown to significantly improve the degradation of high concentrations of pyridine. nih.gov The combination of phytoremediation with microbial remediation, known as rhizoremediation, is another promising strategy. mdpi.com

Future Directions and Emerging Research Avenues for 4 Pyridineacetic Acid, 2 Methyl

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, selective, and sustainable methods. For 4-Pyridineacetic acid, 2-methyl-, future research is likely to focus on moving beyond traditional multi-step procedures towards more elegant and atom-economical strategies.

One promising avenue is the exploration of C-H activation and functionalization reactions. These methods, which directly convert C-H bonds into new chemical bonds, could potentially streamline the synthesis of 2-substituted 4-pyridineacetic acids. By activating a specific C-H bond on the pyridine ring, it may be possible to introduce the acetic acid moiety in a single, highly selective step, thus reducing the number of synthetic operations and the generation of waste.

Furthermore, the development of novel catalytic systems is paramount. Research into catalysts based on transition metals like palladium, nickel, and copper has already shown promise in the synthesis of related pyridine compounds. nih.gov Future work will likely involve the design of more sophisticated catalysts, perhaps incorporating chiral ligands, to achieve enantioselective syntheses of 4-Pyridineacetic acid, 2-methyl- derivatives, which could be crucial for certain biological applications. A recent study highlighted a three-component synthesis of substituted pyridylacetic acid derivatives using Meldrum's acid derivatives as key reagents, a method that avoids metal catalysts and harsh bases. whiterose.ac.uk This approach could be adapted for the synthesis of 4-Pyridineacetic acid, 2-methyl-.

Moreover, flow chemistry and microwave-assisted synthesis are emerging as powerful tools for accelerating reaction optimization and improving yields and purity. The application of these technologies to the synthesis of 4-Pyridineacetic acid, 2-methyl- could lead to the development of scalable and highly efficient manufacturing processes. A study on the synthesis of pyrazolo[3,4-b]quinolinones demonstrated that microwave irradiation can be as effective as conventional heating with a catalyst like pyridine-2-carboxylic acid, significantly reducing reaction times. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation | Fewer synthetic steps, higher atom economy | Development of selective catalysts |

| Novel Catalysis | High efficiency, potential for enantioselectivity | Design of advanced transition metal catalysts |

| Flow Chemistry | Scalability, improved process control | Optimization of reaction conditions in continuous flow |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Exploration of solvent and catalyst systems under microwave irradiation |

Advanced Computational Modeling for Predictive Understanding

In recent years, computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For 4-Pyridineacetic acid, 2-methyl-, advanced computational modeling, particularly using Density Functional Theory (DFT), holds immense potential.

DFT calculations can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.netresearchgate.net This fundamental understanding can provide insights into its reactivity and potential interactions with other molecules. For instance, by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net

Furthermore, computational modeling can be used to investigate the mechanisms of reactions involving 4-Pyridineacetic acid, 2-methyl-. This includes modeling the transition states of potential synthetic routes to identify the most energetically favorable pathways, thus aiding in the design of more efficient syntheses. A computational study on chiral epoxide radicals, for example, used high-level calculations to understand their reactivity and ring-opening processes, demonstrating the power of these methods in predicting chemical behavior. nih.gov

In the context of its potential applications, computational docking studies can be used to predict the binding affinity of 4-Pyridineacetic acid, 2-methyl- to biological targets such as enzymes. nih.gov This can help in identifying potential therapeutic applications and in designing more potent and selective inhibitors.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, molecular electrostatic potential |

| Transition State Modeling | Reaction mechanism studies | Activation energies, reaction pathways |

| Molecular Docking | Prediction of biological activity | Binding affinities, interaction modes with proteins |

Exploration of Undiscovered Catalytic Properties

Pyridinecarboxylic acids and their derivatives have been shown to exhibit catalytic activity in a variety of organic transformations, both as organocatalysts and as ligands for metal-based catalysts. rsc.orgrsc.org Future research is poised to explore the untapped catalytic potential of 4-Pyridineacetic acid, 2-methyl-.

As an organocatalyst, the presence of both a basic pyridine nitrogen and an acidic carboxylic acid group could enable it to act as a bifunctional catalyst in reactions such as aldol (B89426) and Michael additions. The methyl group at the 2-position could also impart specific steric and electronic effects, potentially leading to unique reactivity or selectivity compared to other pyridinecarboxylic acids. For instance, pyridine-2-carboxylic acid has been effectively used as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org

Furthermore, 4-Pyridineacetic acid, 2-methyl- can serve as a versatile ligand for the preparation of novel metal complexes. The coordination of the pyridine nitrogen and the carboxylate oxygen to a metal center can create a well-defined catalytic environment. These complexes could be investigated for their efficacy in a wide range of catalytic reactions, including cross-coupling reactions, oxidations, and reductions. A study on nickel(II) complexes with nicotinic and isonicotinic acid ligands demonstrated their catalytic activity in olefin and isocyanide oligomerization. nih.gov

Innovative Applications in Chemical Biology and Material Science

The unique structural features of 4-Pyridineacetic acid, 2-methyl- make it an attractive building block for the development of novel molecules with applications in chemical biology and material science.

In the realm of chemical biology, pyridine derivatives are known to exhibit a wide range of biological activities. nih.gov The structural motif of 4-Pyridineacetic acid, 2-methyl- could serve as a scaffold for the design of new enzyme inhibitors. For example, pyridine carboxylic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov By modifying the structure of 4-Pyridineacetic acid, 2-methyl-, it may be possible to develop potent and selective inhibitors for a variety of therapeutic targets.

In material science, the incorporation of 4-Pyridineacetic acid, 2-methyl- into polymers or coordination frameworks could lead to the development of materials with interesting properties. The pyridine unit can participate in hydrogen bonding and π-π stacking interactions, which can influence the self-assembly and macroscopic properties of materials. For instance, the synthesis of Ni(II)-porphyrins functionalized with azopyridines has been explored for creating molecular spin switches, where the pyridine unit plays a crucial role in coordinating to the metal center. beilstein-journals.org The ability of the carboxylic acid group to coordinate to metal ions also opens up possibilities for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Comprehensive Environmental Impact Assessment Methodologies

As with any chemical compound, a thorough understanding of the environmental fate and potential toxicity of 4-Pyridineacetic acid, 2-methyl- is crucial for its responsible development and application. Future research will need to focus on developing comprehensive environmental impact assessment methodologies for this compound and its derivatives.

Studies on the biodegradation of pyridine and its derivatives have shown that the pyridine ring can be degraded by various microorganisms. researchgate.nettandfonline.comnih.gov The rate and pathway of degradation are highly dependent on the nature and position of the substituents on the ring. oup.com Research is needed to specifically investigate the biodegradability of 4-Pyridineacetic acid, 2-methyl- under various environmental conditions (e.g., aerobic, anaerobic) and to identify the microorganisms and enzymatic pathways involved in its degradation. nih.govasm.org

In addition to biodegradation, the ecotoxicity of 4-Pyridineacetic acid, 2-methyl- needs to be evaluated. This involves assessing its potential harmful effects on a range of organisms, including bacteria, algae, invertebrates, and fish. nih.govnih.gov Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, can be valuable tools for predicting the toxicity of 4-Pyridineacetic acid, 2-methyl- and for prioritizing experimental testing. researchgate.net The development of such models, specifically tailored for substituted pyridines, will be an important area of future research.

| Assessment Area | Key Research Questions | Methodologies |

| Biodegradation | What are the degradation pathways and rates? Which microorganisms are involved? | Soil suspension studies, microbial culture experiments oup.com |

| Ecotoxicity | What are the acute and chronic toxic effects on aquatic and terrestrial organisms? | Standard ecotoxicological tests (e.g., with Vibrio fischeri) nih.gov |

| Predictive Modeling | Can the environmental fate and toxicity be predicted from the molecular structure? | Development and application of QSAR and SAR models researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-4-pyridineacetic acid, and how can purity be optimized?